molecular formula C8H7FN2O B6204196 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 148010-69-9

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6204196
CAS No.: 148010-69-9
M. Wt: 166.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinoxaline family, which is known for its diverse biological activities and chemical properties .

Safety and Hazards

Safety information for these compounds can also vary. For instance, 8-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has been labeled with the GHS07 pictogram and has hazard statements H302, H315, H319, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one involves several steps. One common method includes the cyclization of an appropriate precursor under specific conditions. For example, the reaction of 5-fluoro-1,2-diaminobenzene with ethyl glyoxylate under acidic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which have distinct chemical and biological properties.

Scientific Research Applications

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one has numerous scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions and signal transduction. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2,3-dimethylquinoxaline
  • 6-fluoroquinoxaline
  • 2,3-diphenylquinoxaline

Uniqueness

5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other quinoxaline derivatives . This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-nitrobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "fluorine gas" ], "Reaction": [ "Step 1: Reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde using sodium borohydride in ethanol", "Step 2: Cyclization of 2-aminobenzaldehyde with ethyl acetoacetate and ammonium acetate in acetic acid to form 5-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione", "Step 3: Reduction of 5-nitro-1,2,3,4-tetrahydroquinoxaline-2,3-dione to 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one using sodium borohydride in ethanol", "Step 4: Fluorination of 5-amino-1,2,3,4-tetrahydroquinoxaline-2-one with fluorine gas in the presence of hydrochloric acid and sodium hydroxide to form 5-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one" ] }

CAS No.

148010-69-9

Molecular Formula

C8H7FN2O

Molecular Weight

166.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.